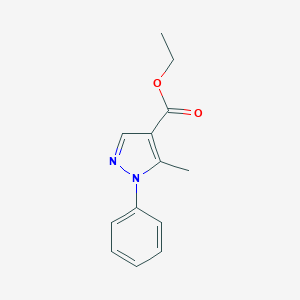

5-メチル-1-フェニル-1H-ピラゾール-4-カルボン酸エチル

概要

説明

五量体N-アセチルキトペンタオースは、β-1,4-グリコシド結合によって結合した5つのN-アセチルグルコサミン単位からなる五量体のキトオリゴ糖です。この化合物は、節足動物の外骨格や真菌の細胞壁に見られる天然のポリマーであるキチンから誘導されます。

科学的研究の応用

Penta-N-acetylchitopentaose has a wide range of scientific research applications:

Chemistry: Used as a substrate for studying enzyme kinetics and mechanisms, particularly chitinase enzymes.

Biology: Plays a role in plant defense mechanisms by eliciting immune responses in plants.

Medicine: Investigated for its potential as a pharmaceutical agent due to its biocompatibility and biodegradability.

作用機序

五量体N-アセチルキトペンタオースは、さまざまなメカニズムを通じてその効果を発揮します。

植物防御: 植物細胞上の特定の受容体に結合して免疫応答を誘発することにより、植物の防御システムの誘発因子として機能します.

根粒形成: マメ科植物では、根粒形成タンパク質と相互作用するシグナル分子として機能し、根粒の形成と窒素固定細菌との共生関係を促進します.

類似の化合物との比較

五量体N-アセチルキトペンタオースは、その特定の構造と生物活性のためにユニークです。類似の化合物には以下が含まれます。

六量体N-アセチルキトヘキサオース: 6つのN-アセチルグルコサミン単位を持つ六量体のキトオリゴ糖。

四量体N-アセチルキトテトラオース: 4つのN-アセチルグルコサミン単位を持つ四量体のキトオリゴ糖.

これらの類似の化合物と比較して、五量体N-アセチルキトペンタオースは、特に植物の防御と根粒形成プロセスにおいて、異なる特性と用途を持っています。

生化学分析

Biochemical Properties

Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the pyrazole derivative and the biomolecules it interacts with .

Cellular Effects

Pyrazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

合成経路と反応条件

五量体N-アセチルキトペンタオースは、酵素的および化学的方法によって合成することができます。一般的なアプローチの1つは、キチナーゼ酵素を使用してキチンを五量体N-アセチルキトペンタオースを含むより小さなオリゴ糖に分解することです。酵素的プロセスは、通常、最適なpH、温度、および酵素濃度などの特定の条件を必要とします。

工業生産方法

五量体N-アセチルキトペンタオースの工業生産には、多くの場合、組み換え大腸菌などの微生物細胞の代謝工学が関与します。ある方法では、メソリゾビウム・ロチからのnodC遺伝子を大腸菌にクローニングすることにより、主に五量体N-アセチルキトペンタオースであるキチンオリゴ糖が生成されます。 次に、グルコースと前駆体基質を添加して高い生産性を実現する2段階発酵法が開発されています .

化学反応の分析

反応の種類

五量体N-アセチルキトペンタオースは、加水分解、酸化、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、特定の用途に適した特性を向上させるために不可欠です。

一般的な試薬と条件

加水分解: 最適なpHと温度条件下でのキチナーゼ酵素を用いた酵素的加水分解。

酸化: 過ヨウ素酸ナトリウムなどの試薬を用いた化学酸化による官能基の導入。

置換: 化合物の反応性と溶解性を高めるため、さまざまな官能基を導入するための化学的置換反応。

生成される主な生成物

これらの反応から生成される主な生成物には、より小さなキトオリゴ糖、酸化誘導体、および特定の用途に適した特性が強化された置換化合物などがあります。

科学研究の応用

五量体N-アセチルキトペンタオースは、幅広い科学研究の用途を持っています。

類似化合物との比較

Penta-N-acetylchitopentaose is unique due to its specific structure and biological activities. Similar compounds include:

Hexa-N-acetylchitohexaose: A hexameric chito-oligosaccharide with six N-acetylglucosamine units.

Tetra-N-acetylchitotetraose: A tetrameric chito-oligosaccharide with four N-acetylglucosamine units.

Compared to these similar compounds, penta-N-acetylchitopentaose has distinct properties and applications, particularly in plant defense and nodulation processes.

特性

IUPAC Name |

ethyl 5-methyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-14-15(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIOIOHRWLZCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237568 | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89193-16-8 | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89193-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089193168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89193-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

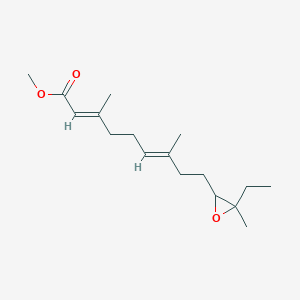

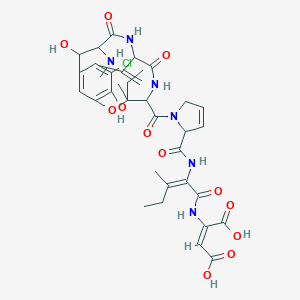

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate revealed by single-crystal X-ray diffraction?

A1: Single-crystal X-ray diffraction analysis confirms that Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate crystallizes in the monoclinic system with the space group P21/c and Z = 4. [] The unit cell parameters are a = 12.141(3) Å, b = 13.934(4) Å, c = 7.2777(18) Å, and β = 97.816(14)°. [] The structure exhibits intermolecular C-H···O interactions contributing to its stability, along with C-H···π interactions. []

Q2: How was Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate synthesized and characterized in the study?

A2: The synthesis involved a one-pot condensation reaction using ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine as starting materials. [] Characterization of the synthesized compound was carried out through various techniques including elemental analysis, Fourier Transform Infrared (FTIR) spectroscopy, Thermogravimetric Analysis (TGA), UV-Visible (UV-Vis) spectroscopy, 1H NMR spectroscopy, and single-crystal X-ray diffraction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)

![16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-18-one](/img/structure/B16444.png)